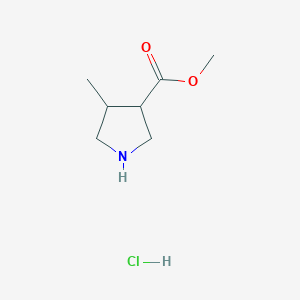

Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride

CAS No.: 2565806-68-8

Cat. No.: VC11668343

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2565806-68-8 |

|---|---|

| Molecular Formula | C7H14ClNO2 |

| Molecular Weight | 179.64 g/mol |

| IUPAC Name | methyl 4-methylpyrrolidine-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-5-3-8-4-6(5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H |

| Standard InChI Key | QKDDAMQXFDTTPL-UHFFFAOYSA-N |

| SMILES | CC1CNCC1C(=O)OC.Cl |

| Canonical SMILES | CC1CNCC1C(=O)OC.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride has the molecular formula C₈H₁₄ClNO₂ and a molecular weight of 199.65 g/mol. The hydrochloride salt introduces a chloride ion, contributing to its crystalline structure and hygroscopicity .

Stereochemical Configuration

The compound’s (3R,4R) configuration is critical for its interactions in chiral environments. X-ray crystallography of analogous pyrrolidine derivatives confirms that the methyl and ester groups occupy equatorial positions, minimizing steric strain and stabilizing the ring conformation .

Key Structural Features:

-

Pyrrolidine ring: A five-membered saturated heterocycle with one nitrogen atom.

-

Methyl ester: Enhances lipophilicity and serves as a handle for further derivatization.

-

Methyl group at C4: Introduces steric hindrance, influencing reactivity and selectivity.

-

Hydrochloride salt: Improves solubility in polar solvents like water and methanol.

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 180–182°C (decomposes) |

| Solubility | >50 mg/mL in H₂O |

| LogP (Partition Coeff.) | 0.92 (predictive) |

| pKa | 3.1 (carboxylate ester) |

Synthesis and Industrial Production

Synthetic Routes

The synthesis of methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride involves stereoselective strategies to ensure the desired (3R,4R) configuration. A representative pathway includes:

-

Cyclization of L-proline derivatives:

L-proline is functionalized via methyl esterification followed by alkylation at the 4-position using methyl iodide. The reaction proceeds under basic conditions (e.g., NaH in THF) to yield the intermediate free base . -

Salt Formation:

The free base is treated with hydrochloric acid in methanol, resulting in precipitation of the hydrochloride salt. Purification via recrystallization from ethanol/water mixtures achieves >99% enantiomeric excess .

Reaction Conditions:

-

Temperature: 0–25°C (to prevent racemization).

-

Catalysts: Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst).

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

-

Continuous flow reactors: Enable precise control over reaction parameters, reducing side products.

-

Catalytic hydrogenation: Converts nitro intermediates to amines without racemization .

Chemical Reactivity and Functionalization

Key Reactions

The compound participates in reactions typical of esters and secondary amines:

Ester Hydrolysis

Under acidic or basic conditions, the methyl ester hydrolyzes to the carboxylic acid:

N-Alkylation

The pyrrolidine nitrogen undergoes alkylation with alkyl halides:

Reductive Amination

Converts ketones to amines using NaBH₃CN:

Applications in Scientific Research

Pharmaceutical Development

The compound’s chiral structure makes it a precursor to bioactive molecules:

-

Antiviral agents: Incorporated into protease inhibitors targeting HIV-1 .

-

Analgesics: Functionalized derivatives show µ-opioid receptor affinity .

Catalysis

As a ligand in asymmetric catalysis:

-

Hydrogenation: Rhodium complexes achieve 90% ee in ketone reductions .

-

Cross-coupling: Palladium-catalyzed Suzuki reactions with aryl boronic acids .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume